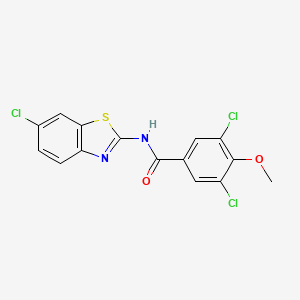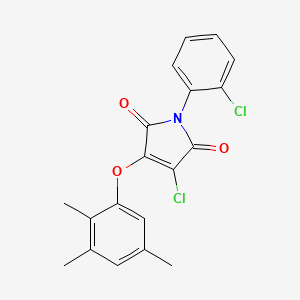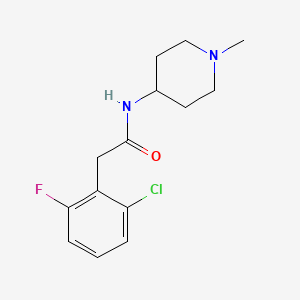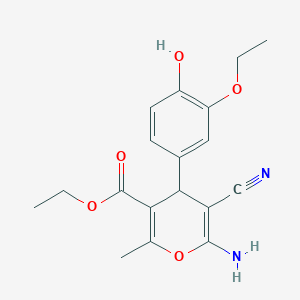
3,5-dichloro-N-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dichloro-N-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzamide is a chemical compound that has gained interest in the scientific community due to its potential applications in research. This compound is also known as DCB-MBO, and it has been synthesized through various methods. The purpose of
作用機序
The mechanism of action of DCB-MBO is not fully understood, but it has been shown to inhibit the activation of nuclear factor-kappa B and the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells. These effects are believed to be due to the ability of DCB-MBO to modulate various signaling pathways in cells.
Biochemical and Physiological Effects:
DCB-MBO has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which may have implications for the treatment of inflammatory diseases. It has also been shown to induce apoptosis in cancer cells, which may have implications for the treatment of cancer. These effects suggest that DCB-MBO may have potential as a therapeutic agent.
実験室実験の利点と制限
One advantage of using DCB-MBO in lab experiments is that it has been shown to have potential as an anti-inflammatory and anti-cancer agent. This makes it a promising compound for further study. However, one limitation is that the mechanism of action of DCB-MBO is not fully understood. Further research is needed to fully elucidate the mechanism of action and to determine the optimal conditions for its use in lab experiments.
将来の方向性
There are several future directions for research on DCB-MBO. One direction is to further study its potential as an anti-inflammatory and anti-cancer agent. This could involve testing its efficacy in animal models of disease and further elucidating its mechanism of action. Another direction is to study its potential as a therapeutic agent for other diseases, such as autoimmune diseases and neurodegenerative diseases. Additionally, research could be conducted to optimize the synthesis method for DCB-MBO and to develop new methods for synthesizing this compound. Overall, DCB-MBO is a promising compound for further research and has potential applications in various fields.
合成法
DCB-MBO has been synthesized through various methods, including the reaction of 4-methoxy-3,5-dichlorobenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 6-chloro-2-aminobenzothiazole. Another method involves the reaction of 4-methoxy-3,5-dichlorobenzoic acid with phosphorus oxychloride, followed by the reaction of the resulting acid chloride with 6-chloro-2-aminobenzothiazole. These methods have been reported in scientific literature and have been used to synthesize DCB-MBO for research purposes.
科学的研究の応用
DCB-MBO has been used in scientific research to study its potential as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in macrophages. It has also been shown to inhibit the activation of nuclear factor-kappa B, a transcription factor that plays a key role in inflammation. DCB-MBO has also been studied for its potential as an anti-cancer agent. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. These studies have shown promising results and suggest that DCB-MBO may have potential as a therapeutic agent.
特性
IUPAC Name |
3,5-dichloro-N-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3N2O2S/c1-22-13-9(17)4-7(5-10(13)18)14(21)20-15-19-11-3-2-8(16)6-12(11)23-15/h2-6H,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDRJQRYXREKDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,3'-{[4-(7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-4-quinolinyl)phenyl]imino}dipropanenitrile](/img/structure/B5156167.png)


![N~2~-(3-chloro-4-fluorophenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5156182.png)


![1-(3-chlorophenyl)-5-{[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5156197.png)
![N-phenyl-2-(spiro[2.3]hex-1-ylcarbonyl)hydrazinecarboxamide](/img/structure/B5156198.png)
![methyl 7-(2-chlorophenyl)-4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5156216.png)
![N-[3-(1,3-benzothiazol-2-ylthio)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B5156227.png)
![N-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5156232.png)
![3,4,5,6,15,15-hexachloro-11-propoxy-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione](/img/structure/B5156251.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5156255.png)
![11-methyl-4-(4-methylbenzyl)-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5156260.png)